Methyl 4-((4-(2-(hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)benzoate
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Overview
Description
. This compound features a complex structure with a benzoate ester linked to a piperidine and pyrrolidine moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-(2-(hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)benzoate typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrrolidine Moiety: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Piperidine Ring: The piperidine ring is then introduced through a nucleophilic substitution reaction.
Sulfonylation: The sulfonyl group is added using sulfonyl chloride under basic conditions.
Esterification: Finally, the benzoate ester is formed through an esterification reaction with methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-(2-(hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-((4-(2-(hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in drug discovery.
Piperidine Derivatives: Substituted piperidines and piperidinones are also similar and have significant pharmacological applications.
Uniqueness
Methyl 4-((4-(2-(hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)benzoate is unique due to its combined piperidine and pyrrolidine moieties, along with the sulfonyl and ester functional groups.
Properties
IUPAC Name |
methyl 4-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-25-18(22)14-4-6-17(7-5-14)26(23,24)19-11-8-15(9-12-19)20-10-2-3-16(20)13-21/h4-7,15-16,21H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXYWSJGGFAGTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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